molecular formula C7H7BrO2S B1524728 Methyl 5-bromo-3-methylthiophene-2-carboxylate CAS No. 876938-56-6

Methyl 5-bromo-3-methylthiophene-2-carboxylate

Cat. No.: B1524728
CAS No.: 876938-56-6
M. Wt: 235.1 g/mol
InChI Key: SHCAFAUPTCPXRD-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-3-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 876938-56-6 . It has a molecular weight of 235.1 and its IUPAC name is methyl 5-bromo-3-methyl-2-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrO2S/c1-4-3-5 (8)11-6 (4)7 (9)10-2/h3H,1-2H3 . This indicates that the compound contains seven carbon atoms, seven hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . and is stored at 4°C . The compound’s country of origin is CN .

Scientific Research Applications

Synthesis of Biheteroaryls

  • Palladium-Catalysed Direct Heteroarylations : Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, closely related to Methyl 5-bromo-3-methylthiophene-2-carboxylate, have been used in palladium-catalysed direct arylation of heteroaromatics. This process facilitates the synthesis of biheteroaryls, useful in various chemical applications, by preventing the formation of dimers or oligomers, thus achieving high yields (Fu et al., 2012).

Organic Electronic Materials

  • Building-Block for Electro- and Photoactive Materials : The selective direct arylation of 3-bromo-2-methylthiophene, a compound similar to this compound, leads to the formation of a library of 2-aryl-4-bromo-5-methylthiophenes. This method aids in the easy preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).

Photochromic Compounds

  • Synthesis of Photochromic Dithienylethene Compound : A novel photochromic dithienylethene compound was synthesized using 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene, derived from a similar thiophene derivative. This compound showcases interesting photochromic behavior, which has potential applications in materials science (Liu, Yang, & Yu, 2008).

Synthesis of GABA Uptake Inhibitors

  • GABA Reuptake Inhibitors : In the synthesis of 5-hydroxytiagabine, a human metabolite of the GABA reuptake inhibitor tiagabine, 2-bromo-3-methylthiophene was used as a starting material. Such compounds have significance in neuropharmacology (Andersen et al., 1994).

Organic Synthesis and Catalysis

  • Synthesis of Novel Thiophene Derivatives : The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate, which is structurally related to this compound, leads to the formation of novel thienopyrimidoisoindolones. These compounds could have applications in organic synthesis and catalysis (Kysil et al., 2008).

Chemical Analysis and Characterization

  • Characterization of Fluorescent Compounds : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, synthesized from compounds similar to this compound, showed novel fluorescence properties, indicating potential applications in analytical chemistry (Guo Pusheng, 2009).

Properties

IUPAC Name

methyl 5-bromo-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCAFAUPTCPXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701583
Record name Methyl 5-bromo-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876938-56-6
Record name Methyl 5-bromo-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After thionyl chloride was added to methanol, 5-bromo-3-methylthiophene-2-carboxylic acid was added thereto and the resulting solution was heated and refluxed to obtain methyl 5-bromo-3-methylthiophene-2-carboxylate. EI: 234, 236.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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